![molecular formula C31H26N2O7 B12640196 (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid](/img/structure/B12640196.png)
(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid is a complex organic compound with a unique structure that includes a furochromen ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid involves multiple steps. One common method includes the following steps:
Formation of the furochromen ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The furochromen derivative is then acetylated using acetic anhydride in the presence of a catalyst.
Glycylation: The acetylated product undergoes glycylation using glycine or its derivatives.
Final coupling: The glycylated intermediate is coupled with phenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-Phenyl(2-~2~H_1_)ethanoic acid
- (2R)-(Diphenylacetyl)aminoacetic acid
Uniqueness
(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid is unique due to its furochromen ring system and the specific substitutions that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C31H26N2O7 |
|---|---|
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
(2R)-2-[[2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C31H26N2O7/c1-17-21-13-23-25(39-18(2)28(23)19-9-5-3-6-10-19)15-24(21)40-31(38)22(17)14-26(34)32-16-27(35)33-29(30(36)37)20-11-7-4-8-12-20/h3-13,15,29H,14,16H2,1-2H3,(H,32,34)(H,33,35)(H,36,37)/t29-/m1/s1 |
Clave InChI |
RYXKPSPFTIKGRO-GDLZYMKVSA-N |
SMILES isomérico |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC(=O)N[C@H](C5=CC=CC=C5)C(=O)O |
SMILES canónico |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCC(=O)NC(C5=CC=CC=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B12640142.png)
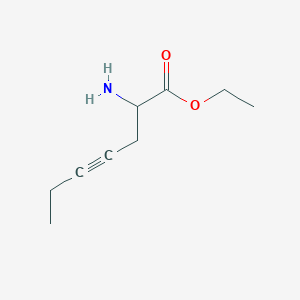
![[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol](/img/structure/B12640148.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B12640162.png)
![5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12640165.png)
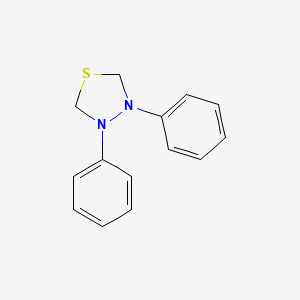
![4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12640177.png)
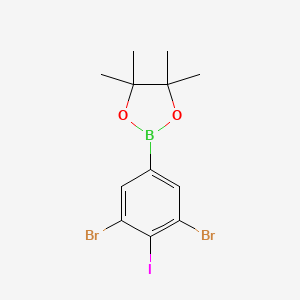
![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12640187.png)
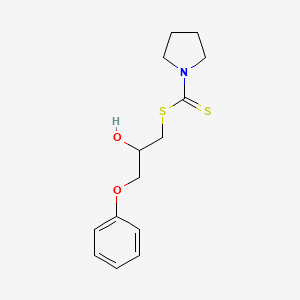
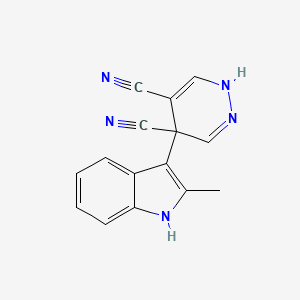
![1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12640211.png)
